Product packaging for Chlorbufam(Cat. No.:CAS No. 1967-16-4)

Chlorbufam

Cat. No.: B105198
CAS No.: 1967-16-4
M. Wt: 223.65 g/mol
InChI Key: ULBXWWGWDPVHAO-UHFFFAOYSA-N
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Description

Chlorbufam ( 1967-16-4) is a residual and contact carbamate herbicide that is now considered obsolete for agricultural use but remains a valuable compound for scientific research . Its primary mechanism of action is the inhibition of photosynthesis, and it acts as a cell division inhibitor, specifically classified within the Herbicide Resistance Class (HRAC) K2 . Previously, it was used for the pre-emergence control of grasses and broadleaved weeds, such as crabgrass and foxtails, in crops including onions, leeks, carrots, and ornamental plants . This compound is a chiral compound with a pair of enantiomers, and recent studies have demonstrated that its herbicidal activity is enantioselective . The R-(+)-enantiomer has been identified as significantly more active against target organisms compared to the S-(-)-enantiomer, suggesting that research on the enantiopure form could lead to a deeper understanding of structure-activity relationships and the development of more efficient agrochemicals . From a physicochemical perspective, this compound has a molecular formula of C11H10ClNO2 and a molecular weight of 223.66 g/mol . It is a white powdery solid with a melting point of 45-46 °C, is moderately soluble in water (540 mg/L at 20°C), and has a low vapor pressure . Its soil degradation half-life (DT₅₀) is approximately 56 days, classifying it as moderately persistent, and it has a potential for leaching into groundwater . This product is intended for Research Use Only and is not for diagnostic or therapeutic use, nor for human consumption. Appropriate safety precautions, including the use of protective gloves and ensuring adequate ventilation, must be observed during handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClNO2 B105198 Chlorbufam CAS No. 1967-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-yn-2-yl N-(3-chlorophenyl)carbamate
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InChI

InChI=1S/C11H10ClNO2/c1-3-8(2)15-11(14)13-10-6-4-5-9(12)7-10/h1,4-8H,2H3,(H,13,14)
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InChI Key

ULBXWWGWDPVHAO-UHFFFAOYSA-N
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Canonical SMILES

CC(C#C)OC(=O)NC1=CC(=CC=C1)Cl
Source PubChem
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Molecular Formula

C11H10ClNO2
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DSSTOX Substance ID

DTXSID6041769
Record name Chlorbufam
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Molecular Weight

223.65 g/mol
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Physical Description

Colorless solid; [HSDB]
Record name Chlorbufam
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Solubility

Solubility at 20 °C - methanol (286 g/Kg); acetone (280 g/Kg); ethanol (95 g/Kg), In water, 540 mg/L at 20 °C
Record name CHLORBUFAM
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Density

Density 1.22 /Technical grade/
Record name CHLORBUFAM
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Vapor Pressure

0.0000158 [mmHg], 2.1 m Pa /1.58X10-5 mm Hg/ at 20 °C
Record name Chlorbufam
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Color/Form

Colorless crystals

CAS No.

1967-16-4
Record name Chlorbufam
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Record name Chlorbufam [BSI:ISO]
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Record name CHLORBUFAM
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Melting Point

45-46 °C
Record name CHLORBUFAM
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Synthetic Chemistry and Stereochemical Considerations

Established Synthetic Pathways for Racemic Chlorbufam

The synthesis of carbamate (B1207046) compounds, including this compound, typically involves the reaction of an isocyanate with a hydroxylated compound wikipedia.org. For this compound, a primary synthetic route involves the reaction of 3-chlorophenyl isocyanate with but-3-yn-2-ol thegoodscentscompany.com.

The precursors for these key starting materials are themselves products of established synthetic pathways:

3-chlorophenyl isocyanate can be derived from 3-chloroaniline (B41212).

3-chloroaniline is commonly synthesized through the reduction of 1-chloro-3-nitrobenzene (B92001) nih.govnih.govfishersci.pt. This reduction can be achieved using iron powder in the presence of ferrous sulfate (B86663) or by low-pressure hydrogenation with noble metal catalysts, often with metal oxides added to prevent dehalogenation nih.govnih.govfishersci.pt.

1-chloro-3-nitrobenzene can be synthesized by the nitration of chlorobenzene (B131634) using a mixture of nitric acid and sulfuric acid, although this reaction yields a mixture of isomers with a low percentage of the 3-isomer. A more efficient route for producing 1-chloro-3-nitrobenzene is the chlorination of nitrobenzene, typically carried out with an iron(III) catalyst.

Another general approach to carbamate synthesis involves the reaction of an amine with a chloroformate. For racemic this compound, this would theoretically involve 3-chloroaniline and 1-methylprop-2-ynyl chloroformate.

Enantioselective Synthesis of Optically Pure Enantiomers

This compound possesses a single chiral carbon atom, resulting in two enantiomeric forms, R and S thegoodscentscompany.com. The ability to synthesize and isolate these optically pure enantiomers is crucial for understanding their distinct properties.

The enantioselective synthesis of optically pure this compound enantiomers has been successfully achieved through chiral induction methodologies thegoodscentscompany.com. A notable method involves the reaction of R-(+)-3-butyn-2-ol, a chiral starting material, with 3-chlorophenyl isocyanate thegoodscentscompany.com. This reaction is typically performed in anhydrous toluene (B28343) in the presence of triethylamine (B128534) as a catalyst, followed by refluxing thegoodscentscompany.com. This approach leverages the pre-existing chirality of the but-3-yn-2-ol to direct the stereochemical outcome of the carbamate formation, leading to the desired enantiopure product.

Once synthesized, the optically pure enantiomers of this compound undergo rigorous structural characterization to confirm their identity and stereochemical purity thegoodscentscompany.com. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a key analytical technique employed for the enantioseparation and detection of this compound enantiomers thegoodscentscompany.com. This method utilizes a chiral stationary phase, such as a Chiralpak IH column, with a mobile phase (e.g., acetonitrile (B52724) and water) to achieve satisfactory resolution of the enantiomers thegoodscentscompany.com. Furthermore, molecular docking studies are utilized to understand the mechanism of enantioselective bioactivity, which inherently relies on the precise structural characteristics of each enantiomer thegoodscentscompany.com.

Stereoisomerism and Chirality in Pesticide Science

The presence of chirality often means that one enantiomer exhibits higher efficacy against target pests, while the other may be less active, inactive, or even contribute to undesirable environmental effects or toxicity towards non-target organisms. The application of racemic mixtures can lead to an increased chemical load in the environment, as the less active or inactive enantiomer is applied unnecessarily, potentially contributing to environmental risks and non-target toxicity thegoodscentscompany.com.

Compound Names and PubChem CIDs

Molecular Mechanisms of Action

Primary Target Site Inhibition in Plants

Chlorbufam's principal mode of action involves the inhibition of Photosystem II (PSII) within the chloroplasts of plants. acs.orgnih.govherts.ac.ukherts.ac.uk

As a Photosystem II inhibitor, this compound operates by binding to the D1 protein, a crucial component of the PSII complex embedded in the thylakoid membranes of chloroplasts. This binding event effectively obstructs electron transport, consequently halting the process of CO2 fixation and the generation of essential energy carriers, adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which are indispensable for plant growth. acs.orgucanr.eduwssa.net

The herbicidal activity of this compound is intrinsically linked to its disruption of photosynthetic electron transport. By occupying the binding site on the D1 protein, this compound impedes the normal flow of electrons from plastoquinone (B1678516) A (QA) to plastoquinone B (QB) within Photosystem II. This interruption prevents the subsequent transfer of electrons along the electron transport chain, a critical step in the light-dependent reactions of photosynthesis. acs.orgucanr.edumdpi.com The cessation of electron transport within PSII systems leads to the accumulation of highly reactive oxygen species, which can inflict oxidative damage on cellular membranes, ultimately resulting in cellular disintegration and plant death. ucanr.edu

Molecular docking simulations have elucidated the specific interactions between this compound and the Photosystem II D1 protein (PSII D1). These studies demonstrate that the enantiomers of this compound engage with the active site of PSII D1. Notably, R-(+)-chlorbufam has been observed to form hydrogen bonds with amino acid residues such as Histidine 252 (HIS 252) and Serine 264 (SER 264) within the D1 protein, highlighting a key aspect of its enantioselective bioactivity. acs.org

The impact of this compound on plant physiology is further evidenced by its effects on photosynthetic pigment content. Research indicates that exposure to this compound, including its individual enantiomers, causes a notable reduction in the levels of chlorophyll (B73375) a, chlorophyll b, total chlorophyll, and carotenoids in susceptible weed species such as Echinochloa crus-galli and Abutilon theophrasti. This observed decrease in pigment concentrations is dose-dependent, underscoring a direct impairment of the plant's photosynthetic capacity. acs.org

Table 1: Effects of this compound Enantiomers on Photosynthetic Pigment Content at 1.0 mg L⁻¹ Concentration acs.org

Pigment TypeEffect of R-(+)-Chlorbufam (Relative to Control)Effect of S-(−)-Chlorbufam (Relative to Control)
Chlorophyll aStronger decreasing trendWeaker decreasing trend
Chlorophyll bStronger decreasing trendWeaker decreasing trend
Total ChlorophyllStronger decreasing trendWeaker decreasing trend
CarotenoidStronger decreasing trendWeaker decreasing trend

Enantioselective Bioactivity against Target Weeds

This compound contains a chiral carbon atom, leading to the existence of two enantiomers: R-(+)-chlorbufam and S-(−)-chlorbufam, which exhibit distinct biological activities. acs.orgherts.ac.ukherts.ac.uk

Studies have demonstrated significant differences in the herbicidal activity between the R-(+)- and S-(−)-enantiomers of this compound when tested against target weeds such as Echinochloa crus-galli (a gramineae weed) and Abutilon theophrasti (a broadleaf weed). R-(+)-chlorbufam consistently exhibits superior bioactivity compared to its S-(−)-counterpart and the racemic mixture. acs.orgacs.org

For example, the herbicidal activity of R-(+)-chlorbufam against Echinochloa crus-galli was found to be 3.95 times greater than that of S-(−)-chlorbufam and 1.50 times greater than the racemic this compound. Similarly, against Abutilon theophrasti, R-(+)-chlorbufam showed 1.71 times higher activity than S-(−)-chlorbufam and 1.35 times higher activity than the racemate. acs.org

The effective concentration 50% (EC50) values further corroborate this differential activity: acs.org

Table 2: EC50 Values (mg L⁻¹) of this compound Enantiomers and Racemate against Target Weeds acs.org

CompoundEchinochloa crus-galli (EC50)Abutilon theophrasti (EC50)
R-(+)-Chlorbufam0.2390.189
S-(−)-Chlorbufam0.9440.324
Racemic this compound0.3590.255

These findings collectively indicate that R-(+)-chlorbufam is the more potent herbicidal enantiomer. Its enhanced efficacy is attributed to a stronger and more stable interaction with the PSII D1 protein, facilitated by more favorable binding energies and hydrogen bond formation. acs.org

Comparative Efficacy Studies on Specific Weed Species

Recent research has shed light on the enantioselective herbicidal activity of this compound, which exists as a chiral molecule with R-(+) and S-(-) enantiomers alfa-chemistry.commims.com. Studies have demonstrated significant differences in the efficacy of these enantiomers against specific weed species.

Investigations into the comparative efficacy of this compound (referred to as BIPC in some studies) have focused on its impact on Echinochloa crus-galli (a gramineae weed) and Abutilon theophrasti (a broadleaf weed) mims.com. The R-(+)-Chlorbufam enantiomer consistently exhibited higher herbicidal activity compared to the S-(-)-Chlorbufam enantiomer and the racemic mixture (BIPC) mims.com.

For Echinochloa crus-galli, the herbicidal activity of R-(+)-Chlorbufam was found to be 3.95 times greater than that of S-(-)-Chlorbufam and 1.50 times greater than the racemic BIPC mims.com. Similarly, against Abutilon theophrasti, R-(+)-Chlorbufam displayed 1.71 times higher activity than S-(-)-Chlorbufam and 1.35 times higher activity than BIPC mims.com. These findings underscore the stereoselective nature of this compound's herbicidal action.

The half maximal effective concentration (EC₅₀) values further illustrate these differences in efficacy:

Weed SpeciesCompoundEC₅₀ (mg L⁻¹)
Echinochloa crus-galliBIPC (racemic)0.359
Echinochloa crus-galliR-(+)-BIPC0.239
Echinochloa crus-galliS-(-)-BIPC0.944
Abutilon theophrastiBIPC (racemic)0.255
Abutilon theophrastiR-(+)-BIPC0.189
Abutilon theophrastiS-(-)-BIPC0.324

The mechanism underlying this enantioselective bioactivity involves differential binding to Photosystem II (PSII) D1 protein. Molecular docking studies revealed that R-(+)-Chlorbufam forms a stronger and more stable interaction with PSII D1, evidenced by a binding energy of -6.83 kcal mol⁻¹, compared to S-(-)-Chlorbufam's binding energy of -6.55 kcal mol⁻¹ mims.com. This stronger interaction by the R-enantiomer is crucial for its enhanced herbicidal effect. Furthermore, R-(+)-Chlorbufam demonstrated a more pronounced reduction in photosynthetic pigment contents, including chlorophyll a, chlorophyll b, total chlorophyll, and carotenoids, in both Echinochloa crus-galli and Abutilon theophrasti compared to the racemic mixture and the S-(-) enantiomer mims.com.

Broader Biological Interactions (General Carbamate (B1207046) Properties)

As a carbamate ester, this compound shares general biological interaction properties characteristic of this chemical class guidetopharmacology.orgalfa-chemistry.comnih.gov. Carbamate pesticides are known to interfere with enzymatic processes, particularly those involving esterases guidetopharmacology.org.

Cholinesterase Inhibition Potential

This compound is recognized as a cholinesterase inhibitor guidetopharmacology.org. Cholinesterase inhibitors function by suppressing the action of cholinesterase enzymes, a family that includes acetylcholinesterase (AChE) guidetopharmacology.org. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the nervous system guidetopharmacology.org. The consequence of this buildup is the continuous transmission of nerve impulses and sustained muscle contractions, as the normal breakdown of ACh is impaired guidetopharmacology.org. Unlike organophosphate inhibitors, the inhibition of nervous tissue acetylcholinesterase by carbamates is typically reversible and of shorter duration.

Acetylcholinesterase (AChE) Activity Modulation

Specifically, this compound modulates acetylcholinesterase (AChE) activity by inhibiting this enzyme guidetopharmacology.orgalfa-chemistry.com. AChE plays a vital role in the nervous system by hydrolyzing acetylcholine into choline (B1196258) and acetate, thereby terminating its signaling activity at nerve and muscle junctions guidetopharmacology.org.

The mechanism of AChE inhibition by carbamates, including this compound, involves their binding to the active site of the enzyme, particularly to a serine residue within the esteratic site guidetopharmacology.org. This binding prevents the normal cleavage of acetylcholine, leading to its excessive accumulation guidetopharmacology.org. The carbamylation of the enzyme is an unstable process, allowing for relatively rapid regeneration of AChE activity compared to the more stable phosphorylation caused by organophosphates.

Environmental Fate and Degradation Pathways

Degradation Kinetics in Environmental Compartments

The degradation kinetics of chlorbufam in environmental compartments are influenced by several factors, including the specific medium and prevailing conditions. Studies have shown that this compound exhibits moderate persistence in soil systems herts.ac.uk. For instance, an 85% loss of the compound was observed after 10 days of incubation in soil, indicating that biodegradation can be a significant environmental fate process nih.gov. In sandy loam, this compound has been reported to persist for approximately 56 days nih.gov.

Table 1: General Degradation Characteristics of this compound

Environmental CompartmentDegradation ObservationReference
Sandy Loam SoilPersistence for ~56 days nih.gov
Incubated Soil85% loss in 10 days nih.gov

Photodegradation in Aqueous Environments

Photodegradation plays a role in the environmental fate of this compound, particularly in aqueous solutions. Direct phototransformation of this compound in water primarily occurs via photohydrolysis, where the chlorine atom is substituted with a hydroxylated derivative researchgate.netsemanticscholar.orgresearchgate.net. This reaction is notably efficient, being almost quantitative in its initial stages, and its rate is independent of the irradiation wavelength within the 250–300 nm range researchgate.netsemanticscholar.orgresearchgate.net.

Upon irradiation at 254 nm, the ultraviolet (UV) spectrum of this compound solutions undergoes characteristic changes: absorbance decreases between 224 and 250 nm, while increasing at longer wavelengths, with distinct isosbestic points observed at 224 and 250 nm semanticscholar.orgresearchgate.net. This indicates the formation and accumulation of a primary photoproduct. The specificity of this photochemical reaction is not significantly affected by the presence of oxygen or the concentration of this compound, at least up to 40% conversion semanticscholar.org. Given this compound's moderate water solubility (reported as 540 mg/L in some manuals, with one study evaluating it at approximately 150 mg/L), it has the potential to leach from soil into surface waters, where photodegradation can serve as a viable pathway for its elimination researchgate.netsemanticscholar.org.

Hydrolysis in Aqueous and Soil Systems

Hydrolysis is a significant degradation pathway for carbamates, including this compound, in both aqueous and soil environments who.int. This compound is known to be unstable in strongly acidic and alkaline conditions, particularly at pH values greater than 13 nih.gov. The hydrolytic degradation of this compound is thought to proceed in two steps, ultimately leading to the formation of 3-chloroaniline (B41212) nih.gov.

The kinetics of this compound degradation through hydrolysis have been investigated in various media, including pure aqueous solutions, aqueous solutions containing humic acids, argilo-humic complexes, and both natural and sterile soil nih.govtandfonline.com. Research indicates that the adsorption of this compound onto organic matter, such as humic acids, can exert a protective effect, thereby reducing its chemical degradation and decreasing its bioavailability nih.govtandfonline.com.

Biotransformation in Soil

Biotransformation, primarily driven by microbial activity, is a crucial process in the degradation of this compound in soil systems. This compound is considered moderately persistent in soil herts.ac.uk, with studies showing substantial biodegradation; for example, an 85% loss of the compound within 10 days of soil incubation nih.gov.

Microbial Degradation Mechanisms

Soil microorganisms are highly capable of degrading carbamates like this compound, and this process is favored by environmental conditions that promote microbial growth and activity who.int. Microbial degradation is a complex process involving various enzymes and metabolic pathways wseas.com. The initial and often rate-limiting step in the metabolic degradation of carbamates in soil is hydrolysis who.int.

Microorganisms employ enzymes such as oxidoreductases, including monooxygenases and dioxygenases, to catalyze oxidation reactions of pesticides wseas.com. Furthermore, specific carbamate (B1207046) hydrolase genes (e.g., mcd, cehA, cahA, cfdJ, and mcbA) have been identified as being strongly implicated in the evolution of new metabolic functions leading to carbamate hydrolysis nih.gov. Soil microbial populations demonstrate remarkable adaptability, capable of metabolizing diverse types of carbamates who.int.

Influence of Soil Characteristics on Degradation

The rate and extent of this compound's biodegradation in soil are influenced by a multitude of soil characteristics and environmental factors. These include soil type, soil moisture content, pH, temperature, and the degree of adsorption to soil components who.int. The molecular structure of a pesticide inherently dictates its biodegradability, with even minor structural variations potentially leading to significant differences in its susceptibility to biotransformation uliege.be.

Enantioselective Degradation in Soil

This compound is a chiral compound, existing as a pair of enantiomers, R-(+)-chlorbufam and S-(-)-chlorbufam herts.ac.ukacs.org. Recent research has highlighted significant differences in the degradation behaviors of these enantiomers in soil, a phenomenon known as enantioselective degradation acs.orgacs.orgacs.org.

Studies have consistently shown that the S-(-)-chlorbufam enantiomer is preferentially degraded in soil environments acs.orgacs.orgacs.org. The degradation of both enantiomers typically follows first-order kinetics acs.org. For example, in one study, the half-life of R-(+)-chlorbufam was found to be 7.29 days, while that of S-(-)-chlorbufam was shorter at 4.78 days, clearly demonstrating the enantioselective nature of its degradation in soil acs.org. This preferential degradation of S-(-)-chlorbufam is further supported by an observed increase in the enantiomeric fraction (EF) from 0.497 to 0.848 over a 30-day experimental period acs.org.

Table 2: Enantioselective Degradation Kinetics of this compound in Soil

EnantiomerHalf-life (days)Degradation PreferenceReference
R-(+)-Chlorbufam7.29Less preferred acs.org
S-(-)-Chlorbufam4.78Preferentially degraded acs.org
Preferential Degradation of Specific Enantiomers

This compound, as a chiral herbicide, possesses a pair of enantiomers, R-(+)-chlorbufam and S-(-)-chlorbufam. herts.ac.ukacs.org Research has demonstrated significant differences in the degradation behaviors of these enantiomers in soil. acs.orgresearcher.lifeacs.org Specifically, the S-(-)-chlorbufam enantiomer is preferentially degraded. acs.orgresearcher.lifeacs.org This enantioselective degradation leads to a temporal shift in the enantiomeric fraction (EF) of this compound in the environment. For instance, during 30-day experiments, the EF values were observed to increase from 0.497 to 0.848, indicating the preferential degradation of S-(-)-chlorbufam and the enrichment of R-(+)-chlorbufam. acs.org

The degradation rates for R-(+)-chlorbufam and S-(-)-chlorbufam in soil were observed to be relatively slow during the initial 24 hours but accelerated after the second day. acs.org This stereoselective degradation is often attributed to the activity of microbial populations in the environment. chromatographyonline.com

Table 1: Enantioselective Degradation of this compound in Soil

EnantiomerDegradation BehaviorEnantiomeric Fraction (EF) Trend (30-day experiment)
S-(-)-ChlorbufamPreferentially degraded acs.orgresearcher.lifeacs.orgDecreases relative to R-(+)-Chlorbufam acs.org
R-(+)-ChlorbufamMore persistent acs.orgresearcher.lifeacs.orgIncreases from 0.497 to 0.848 acs.org
Implications for Environmental Persistence and Risk

Therefore, a systematic evaluation of chiral pesticides at the enantiomeric level is crucial for conducting accurate benefit-risk assessments. acs.org The development and application of enantiopure compounds, particularly the more environmentally friendly and highly efficient enantiomers, represent an effective strategy to reduce the total pesticide load and mitigate associated environmental risks. researchgate.net this compound itself is considered moderately persistent in soil systems. herts.ac.uk The persistence of pesticides in water bodies can also be influenced by factors such as temperature, pH, and exposure to sunlight. jchr.org

Transport and Distribution in Environmental Media

The transport and distribution of this compound in environmental media are governed by its physicochemical properties and interactions within various compartments such as air, water, and soil. who.intepa.gov Environmental fate data provides critical information regarding a chemical's persistence in soils, aquatic sediments, and surface water, as well as its sorption characteristics. epa.gov Historically, the production and use of this compound as a herbicide directly led to its release into the environment. nih.gov this compound exhibits moderate solubility in water and various organic solvents. herts.ac.uk Multimedia fugacity models are often employed to characterize the distribution and transport of chemicals across different environmental compartments, including water, soil, sediment, and organisms. mdpi.com

Mobility in Soil Systems

This compound is characterized by moderate mobility in soil systems. nih.gov This mobility is primarily assessed by its soil adsorption coefficient (Koc). This compound has a Koc value of 162. nih.gov According to McCall's Soil Mobility Classification Scheme, a Koc value between 150 and 500 indicates "Medium" mobility. chemsafetypro.com

Table 2: this compound Soil Mobility Classification

PropertyValueMobility Classification (McCall et al.)
Koc162 nih.govMedium chemsafetypro.com

The mobility of a pesticide in soil is directly related to its sorption affinity for soil components. usda.gov Pesticides with a stronger affinity for soil and its constituents are less likely to detach and move through the soil profile. usda.gov Factors such as soil type, soil moisture, adsorption, pH, temperature, and photodecomposition can significantly influence the biodegradation rates of carbamates in soil. who.int Soils rich in clay or organic matter tend to adsorb pesticides more strongly than sandy soils. gov.bc.ca When pesticides are strongly bound to soil, their likelihood of volatilization or leaching is reduced. gov.bc.ca The initial step in the metabolic degradation of carbamates in soil typically involves hydrolysis. who.int

Volatilization from Environmental Surfaces

Volatilization is the process by which a substance, whether solid or liquid, converts into a gas and moves away from its initial application site, a phenomenon also known as vapor drift. gov.bc.ca For this compound, volatilization from moist soil surfaces is not anticipated to be a significant environmental fate process. nih.gov This is supported by its estimated Henry's Law constant of 8.6 x 10⁻⁹ atm-cu m/mole, which indicates low volatility. herts.ac.uknih.gov

Table 3: this compound Volatility Parameters

PropertyValueImplication
Henry's Law Constant8.6 x 10⁻⁹ atm-cu m/mole nih.govLow Volatility herts.ac.uknih.gov

Several environmental factors can influence the rate of pesticide volatilization. Pesticides tend to volatilize most readily from sandy and wet soils. gov.bc.ca Furthermore, hot, dry, or windy weather conditions and the use of small spray droplets can increase volatilization. gov.bc.ca As a pesticide volatilizes from the soil surface, it creates a concentration gradient that can draw additional pesticide from deeper within the soil profile upwards to replace the lost amount. rivm.nl The rate of this diffusion is influenced by temperature, soil bulk density, pesticide concentration, and the soil's water, organic matter, and clay content. rivm.nl The balance between a pesticide's vapor pressure and its solubility, represented by Henry's Law constant, dictates whether volatilization will be favored. mdpi.com

Potential for Groundwater Contamination

This compound exhibits a high potential for leaching into groundwater due to its chemical properties. herts.ac.uk This is a characteristic shared by some carbamate pesticides, which can easily leach and reach groundwater systems. who.int The risk of groundwater contamination increases with the amount of pesticide applied and the duration of its application history. tandfonline.com

Once pesticides infiltrate groundwater, their persistence and mobility are significantly enhanced due to reduced microbial activity and low levels of organic matter in these subsurface environments. tandfonline.com When pesticides are applied directly to the soil rather than sprayed onto plants, they are more likely to move deeper into the soil profile, thereby increasing their susceptibility to leaching. tandfonline.com The soil organic matter content plays a crucial role as the primary soil property responsible for pesticide adsorption and for retarding leaching. tandfonline.com A low soil adsorption coefficient (Koc), which indicates high mobility in soil, makes a substance more prone to leaching into groundwater. chemsafetypro.com

Ecotoxicological Impact and Non Target Organism Effects

Impact on Aquatic Organisms

Chlorbufam poses a considerable risk to aquatic environments, being classified as toxic to aquatic life with long-lasting effects nih.gov. Its high potential for bioconcentration in aquatic organisms, indicated by an estimated Bioconcentration Factor (BCF) of 120, suggests that it can accumulate within the food web nih.gov. Pesticides, including this compound, can enter aquatic ecosystems through runoff, spray drift, and leaching, directly affecting a wide array of organisms such as primary producers, microorganisms, invertebrates, and fish biointerfaceresearch.com. Aquatic organisms are primarily exposed through dermal contact, respiration via gills, and oral intake through contaminated water or prey biointerfaceresearch.com. Such exposure can lead to physiological changes, mortality, and reductions in growth and reproductive rates biointerfaceresearch.comresearchgate.net. Furthermore, studies indicate that photoproducts of this compound can retain or even amplify toxicity to aquatic microorganisms researchgate.net.

Effects on Algae Growth

This compound's herbicidal action, which involves inhibiting photosynthesis, directly impacts photosynthetic aquatic organisms like algae. Research on this compound (referred to as BIPC) enantiomers demonstrated a significant, dose-dependent decrease in photosynthetic pigment content—including chlorophyll (B73375) a, chlorophyll b, total chlorophyll, and carotenoids—in weeds such as Echinochloa crus-galli and Abutilon theophrasti acs.orgresearcher.life. Notably, the R-(+)-chlorbufam enantiomer exhibited a more pronounced reduction in photosynthetic pigment levels compared to the S-(-)-chlorbufam enantiomer acs.org. This highlights the enantioselective nature of its impact on photosynthetic processes.

Table 1: Effects of Herbicides on Algae Growth (Examples from literature for other compounds)

HerbicideAlgal SpeciesEC10 (mg/L)EC50 (mg/L)
MacheteScenedesmus obtusiusculus<5.8<21.55
MacheteAnabaena flos aquae<0.05<0.38
SaturnScenedesmus obtusiusculus<82.26<46.95
SaturnAnabaena flos aquae<180.23<71.59
Chlorpropham (B1668850)Green AlgaeMore inhibitoryMore inhibitory
ChlorprophamCyanobacteriaLess inhibitoryLess inhibitory
Source: capes.gov.brjifro.ir

The observed effects on algae growth, chlorophyll biosynthesis, and total carbohydrate content serve as critical toxicity markers for assessing pesticide impact on aquatic primary producers nih.gov. The reduction in phytoplankton diversity due to pesticides can have cascading effects throughout the aquatic food web jifro.ir.

Effects on Aquatic Plants

As a photosynthesis inhibitor, this compound's mechanism of action inherently implies adverse effects on aquatic plants. Although direct detailed research findings on this compound's impact on a broad spectrum of aquatic plants were not explicitly detailed in the provided search results, the herbicidal activity against terrestrial plants by inhibiting photosynthesis acs.orgresearcher.life suggests a similar effect on aquatic flora. The enantioselective toxicity observed with other chiral pesticides, such as oxathiapiprolin, on aquatic plants further supports the potential for differential impacts of this compound's enantiomers. For example, R-oxathiapiprolin was found to be 1.8-2.1 times more toxic to two aquatic plant species, leading to a significantly greater decrease in photosynthetic pigments compared to its S-enantiomer acs.org. This highlights the importance of considering enantiomeric forms when evaluating the ecotoxicological impact on aquatic plants.

Aquatic Microorganism Response

The presence of this compound and its degradation products in aquatic environments can influence microbial communities. While photohydrolysis of this compound does not substantially alter the toxicity of solutions, the oxidation or elimination of methyl groups from the molecule can dramatically increase its toxicity to bacteria, as evidenced by tests using Vibrio fischeri researchgate.net. This suggests that environmental transformation processes can generate more harmful metabolites. Pesticides generally have direct effects on aquatic microorganisms biointerfaceresearch.com, and some metabolites, such as certain phenylurea derivatives, have been shown to exert more adverse ecotoxicological impacts on living organisms than their parent compounds researchgate.net.

Impact on Terrestrial Organisms

Soil Microorganism Ecotoxicology

The degradation of this compound in soil is influenced by microbial activity and exhibits enantioselectivity. Studies have shown that the S-(-)-chlorbufam enantiomer is preferentially degraded in soil compared to R-(+)-chlorbufam acs.orgresearcher.life. Soil samples are often preincubated to activate indigenous soil microorganisms, which play a crucial role in the degradation processes of such compounds acs.org. Pesticides can significantly alter soil microbial communities, affecting vital ecosystem services such as soil respiration and nitrification mdpi.com. Changes in the relative abundance of specific bacterial and fungal genera can serve as indicators of pesticide contamination in soil mdpi.com.

Table 2: Enantioselective Degradation of this compound in Soil

EnantiomerDegradation Behavior
R-(+)-ChlorbufamDegraded slower
S-(-)-ChlorbufamPreferentially degraded
Source: acs.orgresearcher.life
Challenges in Standardized Assessment Methods

Assessing the ecotoxicological effects of pesticides on soil microorganisms presents significant methodological challenges, primarily due to the inherent complexity and diversity of soil microbial systems mdpi.comnih.gov. There is a recognized lack of standardized methods to comprehensively evaluate these impacts mdpi.comnih.govnih.gov. Traditional assessment approaches, such as measuring soil respiration and nitrification (e.g., OECD 216 and OECD 217 guidelines), are often insufficient to capture the full spectrum of microbial diversity and responses to pesticide exposure mdpi.comnih.gov.

The European Food Safety Authority (EFSA) has underscored the urgent need for developing innovative microbial markers that are sensitive to pesticide exposure nih.gov. Current challenges in testing microbial pesticides include interference with common detection methods like fluorescence and opacity, which can lead to misclassification or misinterpretation of results oecd.org. This absence of appropriate methodologies has, in some instances, resulted in the rejection or approval with significant restrictions for certain microorganisms in the EU due to data gaps oecd.org. Despite ongoing efforts and advancements, a substantial challenge remains in establishing new standardized approaches, identifying reliable reference bioindicators, and developing comprehensive guidelines specifically tailored for soil microorganisms nih.gov. The effective implementation of microbial endpoints in national soil surveys is contingent upon the availability of such standardized methodologies nih.gov.

Development of Microbial Biomarkers for Herbicide Exposure

The generalized use of pesticides, including herbicides, leads to the contamination of soil and other connected environmental resources, posing a threat to in-soil living organisms that support numerous ecosystem services nih.gov. While authorities evaluate pesticides before market release, the risk assessment for soil microorganisms is often considered unsatisfactory, typically relying on a single global test measuring nitrogen mineralization nih.gov. There is a recognized need for innovative microbial biomarkers that are sensitive to pesticide exposure nih.gov. Such biomarkers could be developed for pesticides that inhibit specific enzymes found in both target organisms and non-target microorganisms, offering a more nuanced understanding of herbicide effects on microbial communities nih.gov. Herbicides can alter the physiological and biochemical behavior of soil microbes, affecting their populations and functional diversity mdpi.com. While some soil microbes may utilize pesticides as a carbon source, others, including beneficial ones, may experience population decreases mdpi.com. The detrimental effects on soil microbial diversity depend on factors such as the herbicide's degradability, adsorption, bioavailability, persistence, and concentration, as well as soil characteristics mdpi.com.

Soil Macro-organisms

Soil macro-organisms, such as earthworms, play a fundamental role in maintaining soil fertility, contributing to the decomposition of organic matter, nutrient cycling, and the formation of soil humus researchgate.netplantwiseplusknowledgebank.org. Agrochemicals, including herbicides, are inevitably applied to soils during use and can harm these crucial macro-organisms noack-lab.comarizona.edu. Pesticides can alter the growth, reproduction, behavior, essential enzymes, and DNA of earthworms, even at low concentrations, making them ideal biological models for ecotoxicological research plantwiseplusknowledgebank.org. For earthworms and other soil macro-organisms, risk is characterized using a Toxicity/Exposure Ratio (TER), with specific regulatory thresholds for acute and long-term toxicity fao.org.

Non-Target Arthropods

Non-target arthropods are invertebrates that are vital for ecosystem services, including pest control, food web support, and biodiversity noack-lab.comapvma.gov.aunih.gov. Pesticides, including herbicides, can have direct or indirect adverse effects on these beneficial organisms noack-lab.com. The impact of pesticides on non-target arthropods can manifest as reductions in survival across different life cycle stages, decreased reproductive capacity, and direct mortality noack-lab.com. Ecotoxicity studies on relevant beneficial species are required by international authorities to evaluate this risk noack-lab.com. Risk assessment for non-target arthropods typically employs a tiered approach, starting with laboratory tests to assess lethal effects and potentially progressing to higher-tier studies that consider sublethal effects, recovery potential, and re-colonization in the field apvma.gov.aubaes.gv.athse.gov.ukibacon.com.

Enantioselective Ecotoxicity

Differential Toxicity of Enantiomers to Non-Target Species

Research has demonstrated that the enantiomers of chiral pesticides can exhibit significant differences in their biological activities and toxicities acs.orgresearchgate.net. For this compound, studies have shown significant differences in the bioactivity of its enantiomers against target weeds such as Echinochloa crus-galli (barnyard grass) and Abutilon theophrasti (velvetleaf) acs.org. R-(+)-chlorbufam was identified as considerably more active against these targeted organisms, showing 3.95 times higher bioactivity against Echinochloa crus-galli and 1.71 times higher bioactivity against Abutilon theophrasti compared to S-(-)-chlorbufam acs.org. This differential activity against target species highlights the potential for similar differential effects on non-target organisms.

While specific ecotoxicity data for this compound enantiomers on non-target species is limited in the provided literature, the principle of differential toxicity is well-established for other chiral pesticides. For instance, (S)-isofenphos-methyl demonstrated higher toxicity to non-target organisms (1.1 to 32 times) compared to its (R)-enantiomer, while (R)-isofenphos-methyl was 4.0 times more potent against the non-target soil organism Eisenia foetida researchgate.net. Similarly, R-oxathiapiprolin was found to be 1.8–2.1 times more toxic than S-oxathiapiprolin towards aquatic plants like Auxenochlorella pyrenoidosa and Spirodela polyrhiza, and its LC50 values for zebrafish at different life stages were 1.6–2.1 times higher than those of S-oxathiapiprolin researchgate.net. These examples underscore that for chiral compounds, one enantiomer may be more active or even more toxic to non-target species researchgate.netepa.gov.

The differential herbicidal activity of this compound enantiomers is summarized in the table below:

Target WeedEnantiomerRelative Bioactivity (vs. S-(-)-chlorbufam) acs.org
Echinochloa crus-galliR-(+)-chlorbufam3.95 times higher
Abutilon theophrastiR-(+)-chlorbufam1.71 times higher

Risk Assessment at the Enantiomeric Level

The use of racemic mixtures of chiral pesticides, which comprise equal amounts of both enantiomers, can lead to inaccurate risk assessments and potentially increased environmental risks and toxicities to non-target species acs.orgresearchgate.netepa.gov. This is because the individual enantiomers can exhibit distinct environmental behaviors, biological activities, and toxicities in a chiral environment acs.orgresearchgate.net. Therefore, systematically evaluating chiral pesticides at the enantiomeric level is crucial for obtaining stereoselective effects and conducting a more accurate benefit-risk assessment acs.orgresearchgate.net.

For this compound, studies on its degradation in soil have revealed enantioselective behavior. Specifically, S-(-)-chlorbufam was preferentially degraded in soil compared to R-(+)-chlorbufam acs.org. This preferential degradation means that the more herbicidally active R-(+)-enantiomer may persist longer in the environment, potentially prolonging its exposure to non-target organisms acs.org. The degradation kinetics of this compound enantiomers in soil showed that the dissipation rates were relatively slow during the initial 24 hours but accelerated after the second day acs.org. The enantiomeric fraction (EF) values increased over a 30-day period, indicating the preferential degradation of S-(-)-chlorbufam acs.org.

Table: Enantioselective Degradation of this compound in Soil

EnantiomerDegradation Behavior in Soil acs.org
S-(-)-chlorbufamPreferentially degraded
R-(+)-chlorbufamPersists longer

Metabolism in Biological Systems

Metabolism in Animals (General Carbamate (B1207046) Metabolism)

Elimination and Excretion

The elimination of Chlorbufam from biological systems primarily involves metabolic transformation followed by excretion of its degradation products. As a carbamate, this compound undergoes enzymatic hydrolysis, predominantly in the liver acs.orgresearchgate.net. This initial metabolic step is crucial for rendering the compound more polar, facilitating its removal from the body who.intmdpi.com.

Beyond hydrolysis, other significant metabolic pathways presumed for this compound, based on its classification as a carbamate and similarities to related compounds like chlorpropham (B1668850) and propham, include para-ring hydroxylation and side-chain oxidation acs.org. These Phase I metabolic reactions introduce hydroxyl groups or modify aliphatic chains, increasing the compound's water solubility. Following these transformations, the resulting degradation products are largely excreted via the kidneys and the liver acs.orgresearchgate.net. In mammals, these metabolites are typically excreted rapidly, primarily through urine who.intresearchgate.net.

In non-mammalian biological systems, such as plants and microorganisms, this compound also undergoes metabolic degradation. Plants can metabolize carbamates through processes like arylhydroxylation, conjugation (forming conjugates such as glycosides and phosphates), or hydrolytic breakdown, serving as primary detoxification routes who.intresearchgate.net. Microorganisms in environmental matrices initiate carbamate degradation predominantly through hydrolysis who.intresearchgate.net. This comprehensive metabolic modification ensures the irreversible removal of this compound and its derivatives from the biological system.

Stereoselective Metabolism in Non-Target Species

This compound is a chiral molecule, existing as a racemic mixture of R-(+) and S-(-) enantiomers acs.org. The presence of chirality often leads to differential interactions within biological systems, where enantiomers of the same pesticide can exhibit varying environmental behaviors, biological activities, and toxicities, including towards non-target organisms researchgate.netresearchgate.net.

Research has demonstrated that the degradation behaviors of this compound enantiomers are significantly different in environmental contexts. Specifically, S-(-)-chlorbufam has been observed to be preferentially degraded in soil acs.orgacs.org. This enantioselective degradation suggests that biological components within the soil, such as microorganisms, process the two enantiomers at different rates. While detailed studies on the stereoselective metabolism of this compound in specific non-target animal or plant species are less extensively documented, the observed preferential degradation in soil highlights the potential for stereoselectivity in its biotransformation within broader biological systems. This differential processing has implications for the environmental persistence and potential ecological impact of each enantiomer acs.orgacs.org. The systematic evaluation of chiral pesticides at the enantiomeric level is considered important for a more accurate assessment of their environmental risks to non-target species researchgate.netresearchgate.net.

Advanced Analytical Methodologies for Chlorbufam

Development of Quantitative Analytical Techniques

Quantitative analytical techniques for Chlorbufam aim to accurately determine its concentration in a given sample. These methods have evolved to include a combination of separation and detection technologies. Product analysis of this compound has historically involved acid hydrolysis to 3-chloroaniline (B41212), followed by titration or colorimetry, or direct analysis by Gas Chromatography (GC). nih.gov

Spectroscopic and chromatographic methods form the backbone of this compound analysis. UV spectra of this compound solutions have been recorded, showing absorption maxima at 238 nm (ε 15200 M⁻¹cm⁻¹) and 276 nm (ε 910 M⁻¹cm⁻¹) researchgate.net. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are widely employed due to their ability to separate this compound from complex sample matrices before detection. nih.govnih.gov

Gas Chromatography (GC) has been utilized for the quantitative analysis of this compound. A method for the quantitative analysis of carbamates, including this compound, in water samples using GC was described, applicable for concentrations between 5-50 ng carbamate (B1207046)/L in drinking or non-polluted groundwater, with a recovery rate of 92% for this compound in communal wastewater. nih.gov GC is a versatile technique for separating and identifying volatile and thermally stable compounds with molecular weights below 1250 Da. news-medical.net It is widely used in environmental monitoring for pesticides in air, water, soil, and sediments, and in agricultural analysis for pesticide residues in food products and crops. drawellanalytical.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying compounds dissolved in liquid samples. shimadzu.com HPLC methods have been developed for this compound, often involving C18 chromatographic columns and mobile phases consisting of acetonitrile (B52724) and water mixtures. researchgate.netacs.orgacs.orgresearcher.life For instance, a novel HPLC-MS/MS method for this compound enantiomers used a mobile phase of aqueous formic acid (0.1%, v/v) and acetonitrile at a ratio of 40:60 (v/v) with a flow rate of 0.6 mL/min. acs.org

The integration of tandem mass spectrometry (MS/MS) with chromatographic techniques, particularly HPLC, has significantly enhanced the analytical capabilities for this compound. HPLC-MS/MS offers improved sensitivity and selectivity, making it a preferred method for multi-residue analysis of pesticides. nih.govscilit.commdpi.com A novel HPLC-MS/MS method was developed and validated for the detection of this compound enantiomers, utilizing a triple-quadrupole tandem mass spectrometer operated under positive electrospray ionization mode by multiple reaction monitoring (MRM). acs.org For this compound, ion pair transitions of m/z 224.1 > 153.9 and m/z 224.1 > 172.0 were used for identification and quantification, with collision energies of 24.0 and 9.0 eV, respectively. acs.org This method demonstrated good linearity with correlation coefficients ≥0.9990 and recoveries ranging from 74.1% to 119% with relative standard deviations ≤10.9% at three spiked levels. acs.orgacs.orgresearcher.life

The following table summarizes key parameters for the HPLC-MS/MS analysis of this compound enantiomers:

ParameterValueSource
ColumnChiralpak IH (250 × 4.6 mm, 5 μm) acs.orgresearcher.life
Mobile PhaseAcetonitrile and water (60:40, v/v) or Aqueous formic acid (0.1%, v/v) and acetonitrile (40:60, v/v) acs.orgacs.orgresearcher.life
Flow Rate0.6 mL/min acs.org
Injection Volume5 μL acs.org
Column Temperature25 °C acs.org
Ionization ModePositive Electrospray Ionization (ESI) acs.org
MS/MS ModeMultiple Reaction Monitoring (MRM) acs.org
Ion Pair Transitionsm/z 224.1 > 153.9, m/z 224.1 > 172.0 acs.org
Collision Energies (CE)24.0 eV (for 224.1 > 153.9), 9.0 eV (for 224.1 > 172.0) acs.org
Resolution2.37 (on Chiralpak IH column) acs.orgacs.orgresearcher.life
Linearity (Correlation Coeff.)≥0.9990 acs.orgacs.orgresearcher.life
Recovery74.1% to 119% acs.orgacs.orgresearcher.life
Relative Standard Deviation≤10.9% acs.orgacs.orgresearcher.life
LOD0.001 mg kg⁻¹ (for both enantiomers in soil) acs.org
LOQ0.005 mg kg⁻¹ (for both enantiomers in soil) acs.org

Enantioselective Analytical Methods

This compound is a chiral molecule, existing as R- and S-forms, and is typically found as a racemic mixture. acs.orgherts.ac.uk Enantioselective analytical methods are crucial because the individual enantiomers can exhibit different biological activities and environmental fates. acs.orgresearchgate.net

Chiral chromatography is specifically employed to separate the enantiomers of this compound. A Chiralpak IH column has been successfully used for the enantioseparation of this compound, achieving a resolution of 2.37. acs.orgacs.orgresearcher.life The mobile phase employed for this separation was acetonitrile and water in a 60:40 (v/v) ratio. acs.orgacs.orgresearcher.life The retention times for the separated enantiomers were approximately 10.905 min and 11.857 min. acs.org Further analysis with synthesized enantiopure R-(+)-Chlorbufam and S-(−)-Chlorbufam confirmed that the first eluted enantiomer was R-(+)-Chlorbufam and the second was S-(−)-Chlorbufam. acs.org

Herbicide Resistance Mechanisms in Weeds

Target-Site Resistance (TSR)growiwm.orgpesticidestewardship.orghracglobal.com

Target-site resistance (TSR) occurs when an alteration at the herbicide's specific site of action within the plant prevents the herbicide from binding effectively or exerting its phytotoxic effect. dpird.wa.gov.augrowiwm.orgpesticidestewardship.org This mechanism typically confers resistance to herbicides that share the same site of action. growiwm.org

In the context of Chlorbufam, which inhibits photosynthesis by targeting the D1 protein of Photosystem II acs.org, TSR would involve modifications to this specific protein or its associated binding site. However, as noted, there are no recorded instances of TSR specifically attributed to this compound resistance in weed populations.

This is the most common mechanism of target-site resistance. pesticidestewardship.org It involves a structural or biochemical change in the protein that is the herbicide's primary target. dpird.wa.gov.aupesticidestewardship.org For this compound, this would mean a modification in the D1 protein of Photosystem II, rendering it less sensitive or insensitive to this compound's binding. While this mechanism is well-documented for other PSII-inhibiting herbicides, specific research findings detailing such alterations in response to this compound have not been identified.

Gene mutations are the underlying cause of alterations in the primary target protein. A single gene mutation can result in a change to the binding site, preventing the herbicide from attaching properly. growiwm.orgwsu.edu If weed populations were to develop resistance to this compound via TSR, it would likely involve specific gene mutations in the chloroplast genome encoding the D1 protein, leading to amino acid substitutions that reduce this compound's binding affinity. Currently, no specific gene mutations conferring resistance to this compound have been reported.

Another form of target-site resistance involves the over-expression or amplification of the gene encoding the target protein. hracglobal.compesticidestewardship.orgnih.gov If the plant produces a significantly larger quantity of the target protein (e.g., the D1 protein in the case of this compound), the herbicide's effect can be diluted, becoming insignificant even if some binding occurs. pesticidestewardship.org This mechanism would allow the weed to maintain sufficient photosynthetic activity despite the presence of this compound. No instances of D1 protein over-expression specifically linked to this compound resistance have been documented.

Non-Target-Site Resistance (NTSR)growiwm.orgpesticidestewardship.orghracglobal.comforestresearch.gov.uk

Non-target-site resistance (NTSR), also referred to as metabolic resistance, encompasses mechanisms other than changes at the herbicide's primary target site that enable a plant to survive an herbicide application. dpird.wa.gov.augrowiwm.orgwsu.edu These mechanisms prevent lethal or toxic levels of the herbicide from reaching its intended site of action. growiwm.org NTSR can be more complex and may confer resistance to herbicides with different modes of action. nih.gov

For this compound, potential NTSR mechanisms could include reduced absorption by the plant, decreased translocation to the chloroplasts where PSII is located, or enhanced detoxification of the compound within the plant cells. However, no specific NTSR mechanisms for this compound resistance have been widely reported.

Enhanced herbicide metabolism and detoxification is a major and concerning type of non-target-site resistance. growiwm.orgwsu.eduresearchgate.net In resistant plants, metabolic processes can rapidly alter and inactivate herbicides before they can reach their target site. growiwm.orgpesticidestewardship.orgwsu.edu This detoxification typically involves a multi-phase process where the herbicide molecule is modified, then conjugated with other compounds (like sugars or glutathione), and finally compartmentalized or sequestered, often in vacuoles, to render it ineffective. wsu.edu While general mechanisms of carbamate (B1207046) metabolism in plants exist, specific instances of enhanced metabolism leading to this compound resistance in weeds have not been documented.

Cytochromes P450 monooxygenases (P450s) are a superfamily of enzymes that play a crucial role in the metabolism and detoxification of various xenobiotics, including herbicides, in plants. researchgate.netmdpi.com These enzymes are involved in the first phase of herbicide metabolism, often by introducing hydroxyl groups into the herbicide molecule, which can reduce its phytotoxicity and prepare it for further conjugation. wsu.eduresearchgate.net Increased P450 activity is a key mechanism contributing to metabolic resistance in many weed species and can lead to cross-resistance to multiple herbicides. researchgate.netmdpi.com While P450s are generally known to metabolize carbamates, there is no specific research detailing the involvement of particular cytochrome P450 enzymes in conferring resistance to this compound in weeds.

Enhanced Herbicide Metabolism and Detoxification

Glutathione (B108866) S-transferases (GSTs)

Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a crucial role in the detoxification of various xenobiotics, including herbicides, in plants through a process known as Phase II metabolism nih.gov. These enzymes catalyze the conjugation of glutathione to electrophilic centers of herbicides, leading to the formation of more polar and less toxic conjugates that can then be transported and compartmentalized, often into the vacuole nih.gov. While GSTs are known to be involved in the metabolism and detoxification of numerous herbicides, and enhanced GST activity is a recognized mechanism of non-target site resistance (NTSR) nih.govresearchgate.net, specific research detailing the involvement of GSTs in the detoxification or resistance to this compound in weed species is not documented in the available literature. General metabolism of carbamates, including this compound (presumably), involves processes like para-ring hydroxylation, carbamate hydrolysis, and side-chain oxidation, which could theoretically be influenced by detoxifying enzymes nih.gov.

Glucosyl and Other Transferases

Glucosyl and other transferases, such as UDP-glucosyltransferases (UGTs), are key enzymes in the Phase II metabolism of herbicides, facilitating the conjugation of herbicides or their metabolites with sugars (like glucose) nih.gov. This glucosylation often renders the compounds more water-soluble and less phytotoxic, preparing them for sequestration or further degradation nih.gov. These transferases contribute to enhanced herbicide detoxification, a form of non-target site resistance nih.gov. However, similar to GSTs, specific studies that have identified glucosyl or other transferases directly involved in the metabolism or conferring resistance to this compound in resistant weed populations are not available in the current scientific documentation.

Reduced Herbicide Uptake or Translocation

Reduced herbicide uptake or translocation is a non-target site resistance mechanism where the amount of active herbicide reaching its target site within the plant is diminished nih.govdpird.wa.gov.au. This can occur through various physiological changes that limit the absorption of the herbicide by the plant's roots or foliage, or by impeding its movement from the site of entry to the site of action nih.govdpird.wa.gov.au. While this mechanism is well-established for various herbicides, specific research demonstrating reduced uptake or translocation as a basis for weed resistance to this compound is not documented. The physicochemical properties of a pesticide, such as its octanol/water partition coefficient (log Kow) and water solubility, are known to influence its uptake and translocation in plants pesticidestewardship.org.

Compartmentalization or Sequestration Mechanisms

Compartmentalization or sequestration mechanisms represent another form of non-target site resistance, where plants restrict the movement of herbicides or their detoxified metabolites to metabolically inactive regions of the cell, such as the vacuole or cell wall nih.govdpird.wa.gov.auhracglobal.com. By isolating the herbicide, the plant prevents it from interacting with its target site and causing phytotoxic effects hracglobal.com. This mechanism often involves active transport systems, sometimes mediated by ABC transporters, to move the herbicide or its conjugates across membranes nih.gov. Despite its general importance in herbicide resistance, specific evidence of compartmentalization or sequestration mechanisms conferring resistance to this compound in weeds is not available in the current scientific literature.

Molecular and Biochemical Basis of Resistance Evolution

The evolution of herbicide resistance involves molecular and biochemical changes within weed populations that allow them to survive herbicide application frontiersin.org. These changes can broadly be categorized into target-site resistance (TSR) and non-target-site resistance (NTSR) nih.govgoogle.com. For herbicides like this compound, which inhibit photosystem II (PSII), target-site resistance would typically involve mutations in the psbA gene, which encodes the D1 protein, the binding site for PSII inhibitors google.com. Such mutations can alter the herbicide's binding affinity, rendering it ineffective dpird.wa.gov.auhracglobal.com. Non-target site resistance, on the other hand, involves mechanisms that reduce the concentration of the active herbicide at the target site, such as enhanced metabolism, reduced uptake, or compartmentalization nih.govresearchgate.net. While the molecular and biochemical bases for resistance to PSII-inhibiting herbicides are well-characterized generally google.com, specific molecular or biochemical alterations conferring resistance to this compound have not been widely reported in weed species.

Cross-Resistance and Multiple Resistance Development

Cross-resistance occurs when a weed population develops resistance to two or more herbicides due to a single resistance mechanism google.com. This often happens when the herbicides share the same mode of action or are metabolized by the same enzyme system dpird.wa.gov.augoogle.com. Multiple resistance, in contrast, describes a weed population that exhibits resistance to two or more herbicides through different resistance mechanisms google.com. This can arise from the accumulation of different resistance genes within a single population over time due to repeated selection pressure from herbicides with different modes of action google.com. Given the lack of documented cases of single-herbicide resistance specifically to this compound, there are no reported instances of cross-resistance or multiple resistance involving this compound in the scientific literature.

Computational Chemistry and in Silico Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties. mst.dknii.ac.jpresearchgate.net

The fundamental principle underlying QSAR modeling is the "structure-property similarity principle," which posits that analogous chemical structures tend to exhibit similar properties. mst.dk This allows for the prediction of a chemical's activity or toxicity based solely on its molecular structure. mst.dk

Initially developed for drug design, the application of QSAR has expanded significantly to encompass various fields, including environmental toxicology and pesticide science. mst.dknii.ac.jp In the context of pesticides, QSAR models are employed to:

Predict environmental toxicity: This includes estimating physicochemical and effect-related properties for endpoints that have not been experimentally tested. mst.dknii.ac.jpresearchgate.net

Assess human health hazards: QSAR can predict various human health endpoints such as skin sensitization, eye irritation, carcinogenicity, genotoxicity, and endocrine disruption potential. thepsci.eu

Support risk assessment: In silico models are particularly valuable when experimental data is limited due to cost, time, or ethical considerations. thepsci.euicps.it They can help prioritize chemicals for further assessment and provide preliminary risk characterization. icps.iteuropa.eu

Evaluate partitioning and fate: QSAR models have been developed to predict the partitioning of pesticides into environmental compartments, such as aquatic systems, or biological matrices, like breast milk. researchgate.netnih.gov

Sophisticated QSAR systems, when supported by sufficient biological data, can often correctly predict the activity of approximately 80% of examined chemicals. mst.dk

Molecular descriptors are numerical values that encode various aspects of a chemical compound's structure and properties. nii.ac.jpfrontiersin.orgjoaquinbarroso.com These descriptors serve as the independent variables in QSAR models, correlating with the dependent variable, which is the biological activity or property of interest. nii.ac.jpnih.gov

Descriptors can be broadly categorized as:

Measured values: Such as pKa, refraction index, or boiling point. joaquinbarroso.com

Calculated values: Including HOMO/LUMO gap, polarizability, or electronic energy. joaquinbarroso.com

Structural features: Like fingerprints indicating the presence or absence of specific chemical substructures. nii.ac.jp

Commonly utilized molecular descriptors in QSAR studies include:

Physicochemical properties: Such as SLogP (octanol-water partition coefficient), SMR (molar refractivity), and topological polar surface area (TopoPSA). frontiersin.org

Structural counts: Including the number of aromatic rings (naRing), hydrogen bond acceptors (nHBAcc), hydrogen bond donors (nHBDon), and rotatable bonds (nRot). frontiersin.org

Molecular size and weight: Represented by molecular weight (MW). frontiersin.org

For pesticides, QSAR models often incorporate descriptors related to molecular size, polarity, hydrogen bonding capacity, and the presence of aromatic rings to account for hydrophobic interactions. nih.gov

The predictive power of QSAR models is rigorously evaluated to ensure their reliability for unseen data. oecd.org This evaluation involves assessing how well the model can forecast the biological activity or property of new compounds not included in the model's development. oecd.org

Key validation metrics include:

Internal validation: Techniques like leave-one-out cross-validation (rLOO²) and bootstrapping (rBS²) assess the model's robustness and internal consistency. zu.edu.jo

External validation: The predictive r² (rPRESS²) is calculated from test subsets to quantify the model's ability to predict external data. zu.edu.jo Other statistical parameters like CCCext and Q²ext-Fn are also used to quantify external predictivity. icps.it

Models demonstrating good fitting performances (high R² values), internal robustness (high Q²loo values), and strong external predictivity are considered reliable for supporting risk assessment and prioritizing chemicals. icps.it

Molecular Docking Studies

Molecular docking is a computational simulation technique used to predict the preferred orientation of a small molecule (ligand) when bound to a protein or enzyme (receptor). researchgate.netscielo.br It is a powerful tool for elucidating the molecular mechanisms of interaction between compounds and their biological targets. researchgate.netresearchgate.net

Molecular docking studies are instrumental in understanding how a pesticide interacts with its target protein at an atomic level. For Chlorbufam, these studies have focused on its interaction with Photosystem II protein D1 (PSII D1), which is consistent with its known mode of action as a photosynthesis inhibitor. acs.orgresearcher.life

In a study investigating the herbicidal activity of this compound, molecular docking simulations were performed using the PSII D1 protein (PDB deposited code: 3JCU). acs.org The process typically involves preparing the protein structure by removing water molecules and adding hydrogens, and then setting up docking parameters, often with the protein treated as rigid and the small molecule as flexible. acs.org The output of these simulations includes predicted binding energies, which indicate the strength of the interaction, and detailed visualization of the binding poses and interacting amino acid residues. acs.orgscielo.brresearchgate.net

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror-image forms, R-(+)-chlorbufam and S-(−)-chlorbufam. herts.ac.ukacs.org Chiral pesticides often exhibit enantioselective biological activities, where one enantiomer is significantly more active or toxic than the other. acs.orgresearcher.liferesearchgate.netresearchgate.net Molecular docking is a key technique for understanding the molecular basis of such enantioselectivity. acs.orgresearchgate.netmdpi.com

Research on this compound enantiomers has demonstrated significant differences in their herbicidal activity. R-(+)-chlorbufam was identified as the more active enantiomer against target weeds such as Echinochloa crus-galli and Abutilon theophrasti, showing 3.95 and 1.71 times higher bioactivity, respectively, compared to S-(−)-chlorbufam. acs.orgresearcher.life

Molecular docking studies provided a mechanistic explanation for this observed enantioselectivity. The binding energies calculated for the interaction of each enantiomer with PSII D1 revealed a stronger and more stable binding for R-(+)-chlorbufam. acs.org

Table 1: Molecular Docking Binding Energies of this compound Enantiomers with PSII D1 acs.org

EnantiomerBinding Energy (kcal mol⁻¹)
R-(+)-Chlorbufam-6.83
S-(−)-Chlorbufam-6.55

This data indicates that R-(+)-chlorbufam forms a more energetically favorable complex with the PSII D1 protein, leading to its enhanced herbicidal activity. acs.org The ability of molecular docking to visualize and quantify these subtle differences in binding interactions is crucial for understanding the enantioselective behavior of chiral pesticides. acs.orgresearchgate.net

In Silico Approaches for Environmental Fate and Ecotoxicity Prediction

In silico approaches play a crucial role in predicting the environmental fate and ecotoxicity of chemical compounds, offering a cost-effective and efficient alternative to extensive experimental testing, particularly for substances like this compound, which is considered obsolete but still relevant for environmental studies herts.ac.ukimmunocure.us. These computational methods leverage quantitative structure-activity relationships (QSARs), machine learning, and molecular modeling to assess how chemicals interact with the environment and biological systems immunocure.usnii.ac.jpjrfglobal.com.

Environmental Fate Prediction

In silico predictions for this compound's environmental fate indicate several key characteristics. Its vapor pressure of 1.58 x 10^-5 mm Hg at 20 °C suggests that this compound will exist in both vapor and particulate phases in the ambient atmosphere nih.gov. Vapor-phase this compound is estimated to degrade in the atmosphere with a half-life of 8.3 hours through reactions with photochemically-produced hydroxyl radicals nih.gov. Particulate-phase this compound is removed from the atmosphere via wet and dry deposition nih.gov.

In soil, this compound is expected to exhibit moderate mobility, as indicated by a soil adsorption coefficient (Koc) of 162 nih.gov. Volatilization from moist soil surfaces is not anticipated to be a significant fate process, based on an estimated Henry's Law constant of 8.6 x 10^-9 atm-cu m/mole nih.gov. Furthermore, biodegradation appears to be an important process in soil, with an observed 85% loss of the compound after 10 days of incubation nih.gov.

Research has also focused on the enantioselective degradation of this compound in soil. Studies have shown that S-(-)-chlorbufam is preferentially degraded, highlighting the importance of considering stereochemistry in environmental fate assessments acs.org.

The following table summarizes key predicted environmental fate parameters for this compound:

ParameterValueDescriptionSource/Method
Vapor Pressure1.58 x 10^-5 mm Hg at 20 °CIndicates existence in vapor and particulate phases in air.PubChem nih.gov
Hydroxyl Radical Half-life (air)8.3 hoursRate of degradation in the atmosphere.PubChem nih.gov
Soil Adsorption Coefficient (Koc)162Indicates moderate mobility in soil.PubChem nih.gov
Henry's Law Constant8.6 x 10^-9 atm-cu m/moleVolatilization from moist soil surfaces not expected to be important.PubChem nih.gov
Biodegradation in Soil85% loss after 10 days incubationIndicates biodegradation as an important fate process.PubChem nih.gov

Ecotoxicity Prediction

In silico approaches are increasingly employed to predict the ecotoxicity of chemicals, including pesticides, thereby reducing the need for extensive laboratory experimentation and animal testing immunocure.usjrfglobal.com. Quantitative Structure-Activity Relationship (QSAR) models are widely utilized for this purpose, establishing statistical relationships between chemical structures and their biological activities or properties nii.ac.jpnih.gov. These models allow for the prediction of various ecotoxicological endpoints, such as acute toxicity to aquatic organisms like fish and daphnia, as well as bioconcentration factors (BCF) nii.ac.jpnih.govnih.gov.

For this compound, specific studies have investigated the enantioselective herbicidal activity using in silico methods, alongside experimental validation. R-(+)-chlorbufam has been identified as significantly more active against target weeds such as Echinochloa crus-galli and Abutilon theophrasti compared to its S-(-)-enantiomer acs.org. This enantioselective bioactivity suggests that applying enantiopure R-(+)-chlorbufam could lead to reduced dosage rates, consequently decreasing environmental risks acs.org.

The herbicidal activity of this compound enantiomers, as revealed by molecular docking and photosynthetic pigment content determination, is attributed to their ability to inhibit photosynthesis acs.org.

The following table illustrates the enantioselective herbicidal activity of this compound enantiomers:

EnantiomerBioactivity against Echinochloa crus-galli (times higher than S-(-)-chlorbufam)Bioactivity against Abutilon theophrasti (times higher than S-(-)-chlorbufam)
R-(+)-chlorbufam3.951.71
S-(-)-chlorbufam1 (baseline)1 (baseline)

Advanced machine learning models, such as autoencoders, have demonstrated improved predictive performance for chemical ecotoxicity endpoints like HC50 values, offering higher accuracy (R^2 of 0.668 ± 0.003) and lower mean absolute error (MAE of 0.572 ± 0.001) compared to traditional methods like Principal Component Analysis (PCA) nih.gov. Tools like ToxiM also contribute to predicting molecular toxicity, aqueous solubility, and permeability researchgate.net.

The performance of various in silico toxicity prediction models can be generalized as follows:

Model TypeEndpointMetricValueReference
Classification (Descriptor-based)Toxicity PredictionAccuracy93% researchgate.net
Classification (Fingerprint-based)Toxicity PredictionAccuracy93% researchgate.net
Classification (Hybrid-based)Toxicity PredictionAccuracy93% researchgate.net
Classification (Descriptor-based)Toxicity PredictionMatthews's Correlation Coefficient0.84 researchgate.net
Classification (Fingerprint-based)Toxicity PredictionMatthews's Correlation Coefficient0.84 researchgate.net
Classification (Hybrid-based)Toxicity PredictionMatthews's Correlation Coefficient0.84 researchgate.net
Autoencoder ModelChemical Ecotoxicity (HC50)R^20.668 ± 0.003 nih.gov
PCA (for HC50 prediction)Chemical Ecotoxicity (HC50)R^20.601 ± 0.031 nih.gov
Kernel PCA (for HC50 prediction)Chemical Ecotoxicity (HC50)R^20.631 ± 0.008 nih.gov
Autoencoder ModelChemical Ecotoxicity (HC50)MAE0.572 ± 0.001 nih.gov
PCA (for HC50 prediction)Chemical Ecotoxicity (HC50)MAE0.629 ± 0.005 nih.gov
Kernel PCA (for HC50 prediction)Chemical Ecotoxicity (HC50)MAE0.625 ± 0.006 nih.gov

The application of in silico tools, such as OPERA and VEGA QSAR, is crucial for hazard prioritization and environmental risk assessment of pesticides, including their transformation products nih.govuu.nl. These computational approaches contribute significantly to understanding the potential environmental impact and ecological safety of chemical compounds like this compound, even in the absence of complete experimental datasets nii.ac.jpresearchgate.netnih.gov.

Future Research Directions and Sustainable Agricultural Strategies

Integrated Weed Management Strategies in the Context of Herbicide Resistance

The repeated and sole reliance on a single herbicide or herbicides with the same mode of action creates significant selection pressure, leading to the evolution of herbicide-resistant weed populations. oregonstate.edu Chlorbufam acts by inhibiting photosynthesis. herts.ac.uknih.gov To ensure the long-term effectiveness of such herbicides and to manage resistance, Integrated Weed Management (IWM) is essential. oregonstate.edusajs.co.za

IWM is a holistic approach that combines various weed control methods to give crops a competitive advantage over weeds. sajs.co.za This strategy is not reliant on a single tactic but integrates chemical, cultural, mechanical, and biological techniques. unl.edu

Key components of an IWM program include:

Herbicide Rotation and Mixtures: A fundamental strategy is to rotate herbicides with different modes of action (MOA) both within and between growing seasons. oregonstate.educroplife.org.au Tank-mixing herbicides with different MOAs can also be effective, provided their weed control spectrums overlap to target the same weeds. oregonstate.educroplife.org.au

Cultural Practices: These methods aim to disrupt weed life cycles and enhance crop competitiveness. sajs.co.za Examples include planting certified clean seed to prevent the introduction of resistant weed seeds, implementing crop rotations to vary selection pressures, and using cover crops to suppress weed growth. oregonstate.eduunl.edu

Mechanical and Physical Control: Practices like timely tillage can help manage weed populations. unl.edu

Scouting and Monitoring: Regularly scouting fields helps in the early detection of resistant weed patches, allowing for targeted and timely interventions. unl.edu

Adopting IWM strategies reduces the overreliance on chemical controls, thereby decreasing the selection pressure for herbicide resistance and preserving the utility of existing herbicides. sajs.co.za

Advanced Omics Technologies in Herbicide Research

The rapid evolution of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biological research and offers significant potential for advancing herbicide science. uwa.edu.aunih.govnih.gov These high-throughput molecular methods are increasingly being used to investigate the complex mechanisms underlying herbicide resistance, weed evolution, and crop-weed interactions. researchgate.net

In the context of herbicides like this compound, omics technologies can provide a deeper understanding of:

Mechanisms of Resistance: By comparing the molecular profiles of resistant and susceptible weed biotypes, researchers can identify the specific genes, proteins, or metabolic pathways responsible for resistance. researchgate.netresearchgate.net This knowledge is crucial for developing diagnostic tools and targeted management strategies. nih.gov

Herbicide Mode of Action: Omics can elucidate the precise molecular and physiological processes affected by a herbicide, offering a comprehensive view of its mechanism of action.

Development of Novel Herbicides: Genomics and proteomics can help identify new potential target sites in weeds that can be exploited for the development of next-generation herbicides with novel modes of action. researchgate.net

While the application of omics in weed science is still developing, it holds immense promise for unraveling the intricate biological mechanisms that govern weedy traits and herbicide efficacy. nih.govresearchgate.net This will facilitate the creation of more sustainable and effective weed management strategies. researchgate.net

Omics TechnologyApplication in Herbicide Research
Genomics Identifying genes and genetic variations associated with herbicide resistance. researchgate.net
Transcriptomics Studying gene expression changes in weeds in response to herbicide application.
Proteomics Analyzing the protein profiles of weeds to understand resistance mechanisms and herbicide targets. nih.gov
Metabolomics Investigating the metabolic pathways involved in herbicide detoxification by resistant plants. nih.gov

Comprehensive Risk Assessment of Chiral Pesticides

A comprehensive risk assessment for chiral pesticides should involve an enantiomer-specific evaluation of:

Ecotoxicity: The toxic effects on non-target organisms can be enantioselective. researchgate.net For instance, one enantiomer might be significantly more toxic to aquatic life, soil microorganisms, or beneficial insects than the other. Ignoring this can lead to underestimation of environmental damage.

Environmental Fate and Behavior: As seen with this compound, enantiomers can degrade at different rates in the environment. acs.orgresearcher.life The more persistent enantiomer could accumulate in soil or water, posing a long-term risk. This compound is noted to have a high potential for leaching to groundwater based on its chemical properties. herts.ac.uk

Endocrine Disrupting Effects: There is growing interest in the role of enantioselectivity in the endocrine-disrupting effects of chiral pesticides. nih.gov Studies have shown that some chiral pesticides possess enantioselective estrogenic activities, which could have implications for wildlife and human health. nih.gov

Significant data gaps often exist regarding the ecotoxicity of older or obsolete compounds like this compound. herts.ac.uk Future research must prioritize a full enantioselective risk assessment to provide the necessary data for developing regulations that encourage the use of enantiopure products, thereby protecting human health and the environment. acs.orgresearchgate.net

Novel Analytical Techniques for Environmental Monitoring

Effective environmental monitoring is crucial for assessing the fate and impact of herbicides like this compound. The development of novel analytical techniques that are sensitive, specific, and capable of separating and quantifying individual enantiomers is a key research direction.

Recently, a novel High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method was successfully developed for the detection of this compound enantiomers. acs.orgresearcher.life This method achieved satisfactory enantioseparation on a Chiralpak IH column, allowing for precise quantification and the study of enantioselective degradation in soil. acs.orgresearcher.life

Advancements in analytical chemistry continue to provide more powerful tools for environmental monitoring:

Chromatography: Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry offer higher sensitivity, better resolution, and shorter analysis times compared to conventional methods. nih.gov Supercritical Fluid Chromatography (SFC) is emerging as a "green" alternative that uses supercritical carbon dioxide, reducing the need for organic solvents. mdpi.com

Sample Preparation: Modern sample preparation techniques such as Solid-Phase Microextraction (SPME) are solvent-free and highly sensitive, making them attractive for environmentally friendly analysis of contaminants in water and soil. mdpi.comresearchgate.net

Biosensors: These devices are gaining attention for their potential to provide simple, inexpensive, and real-time online monitoring of environmental contaminants, though further development is needed. researchgate.net

These advanced analytical methods are essential for accurately tracking the environmental concentrations of specific herbicide enantiomers, understanding their transformation and transport, and ensuring the safety of food and water resources. acs.orgresearchgate.net

Q & A

Q. How can isotopic labeling improve mechanistic studies of this compound’s environmental fate?

  • Methodological Answer : Synthesize ¹³C-labeled this compound to trace metabolite pathways via LC-HRMS . Use deuterated solvents (e.g., D₂O) in hydrolysis experiments to distinguish abiotic vs. enzymatic degradation. Pair with stable isotope probing (SIP) to identify microbial degraders in soil microcosms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.